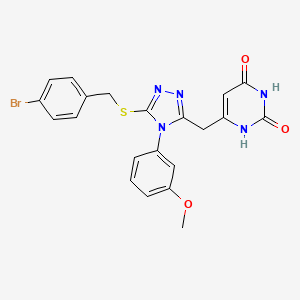

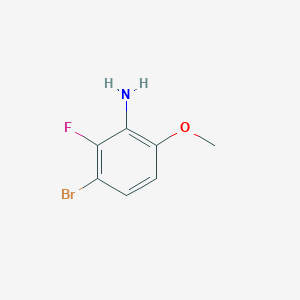

![molecular formula C23H20N4O3 B2698788 4-ethoxy-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide CAS No. 921817-29-0](/img/structure/B2698788.png)

4-ethoxy-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a versatile material with immense potential for scientific research, aiding in various studies across multiple disciplines. It is a potent and selective orally bioavailable chemokine (C-X-C motif) receptor 3 (CXCR3) antagonist .

Synthesis Analysis

Methods were developed for the synthesis of new pyrido [2,3- d ]pyrimidine derivatives. When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido [2,3- d ]pyrimidin-5-one derivatives .Chemical Reactions Analysis

The biotransformation of a similar compound, AMG 487, is dependent on CYP3A and results in the formation of two primary metabolites, a pyridyl N -oxide AMG 487 (M1) and an O -deethylated AMG 487 (M2). One of these metabolites, M2, undergoes further metabolism by CYP3A .Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds :

- A study by Abu‐Hashem et al. (2020) discusses the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone. The study focuses on the creation of new chemical structures, including compounds related to the chemical structure of interest, and evaluates their biological activities.

Histone Deacetylase Inhibition for Anticancer Activity :

- Research by Zhou et al. (2008) describes the design and synthesis of a compound similar in structure to the one . This compound inhibits histone deacetylases and shows promise as an anticancer drug due to its ability to block cancer cell proliferation and induce apoptosis.

Nonaqueous Capillary Electrophoresis for Substance Analysis :

- A study by Ye et al. (2012) developed a nonaqueous capillary electrophoretic separation method for imatinib mesylate and related substances, including compounds structurally related to the chemical of interest. This method is useful for quality control in pharmaceutical contexts.

Anticonvulsant Enaminones Hydrogen Bonding Study :

- Kubicki, Bassyouni, and Codding (2000) investigated the crystal structures of anticonvulsant enaminones, including a compound structurally similar to the one , focusing on their hydrogen bonding properties. This research is significant for understanding the structural aspects of similar compounds (Kubicki et al., 2000).

Synthesis of Pyrimidinyl Ethanolamines :

- A study by Schwan, Miles, and Butterfield (1976) discusses the synthesis of pyrimidinyl ethanolamines and their derivatives, which are structurally similar to the chemical . The research explores the pharmacological properties of these compounds.

Antiviral Activity of Nucleoside Phosphonate Analogues :

- Hocková et al. (2003) synthesized derivatives of 2,4-diaminopyrimidine, similar to the compound , and evaluated their inhibitory activity against various viruses. This research contributes to the understanding of the antiviral properties of related compounds (Hocková et al., 2003).

Mechanism of Action

properties

IUPAC Name |

4-ethoxy-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O3/c1-3-30-19-12-6-16(7-13-19)22(28)26-17-8-10-18(11-9-17)27-15(2)25-21-20(23(27)29)5-4-14-24-21/h4-14H,3H2,1-2H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJRAQNQSJJMKES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3C(=NC4=C(C3=O)C=CC=N4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethoxy-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

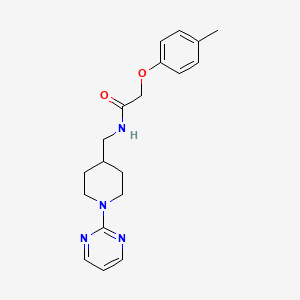

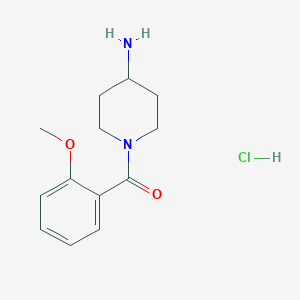

![N-[2-(4-chlorophenyl)ethyl]-1-[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxamide](/img/structure/B2698705.png)

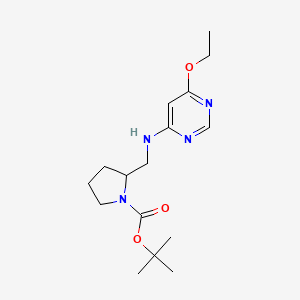

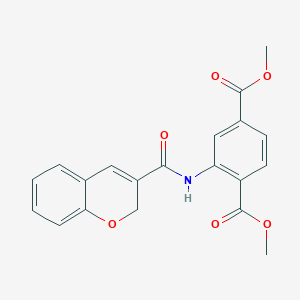

![3-(4-fluorophenyl)-7-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-5-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2698710.png)

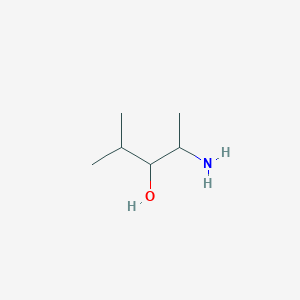

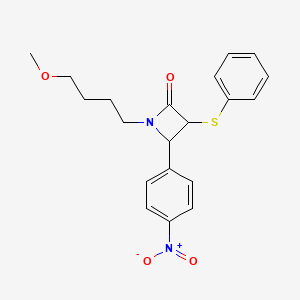

![2-[(1-Phenylmethoxycarbonylpiperidin-4-yl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2698711.png)

![3-(4-chlorophenyl)-7,8-dimethoxy-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2698720.png)

![N1-isobutyl-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2698725.png)

![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2698728.png)